6-Methylisoquinolin-4-ol
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Overview
Description
6-Methylisoquinolin-4-ol is an organic compound that belongs to the family of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds under acidic conditions. Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
6-Methylisoquinolin-4-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Isoquinoline: The parent compound of 6-Methylisoquinolin-4-ol, known for its wide range of biological activities.
Quinoline: A structurally related compound with significant applications in medicinal chemistry.
Tetrahydroisoquinoline: A reduced form of isoquinoline with unique biological properties .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and hydroxyl group at the 4-position make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-methylisoquinolin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-11-6-10(12)9(8)4-7/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNAPEDCXMYTFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.